An In-depth Technical Guide to N2,2'-O-dimethylguanosine: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to N2,2'-O-dimethylguanosine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2,2'-O-dimethylguanosine, more commonly referred to in scientific literature as N2,N2-dimethylguanosine (m2,2G), is a post-transcriptionally modified nucleoside found primarily in transfer RNA (tRNA). This modification, where two methyl groups are added to the exocyclic amine of guanine (B1146940), plays a crucial role in the structural integrity and function of tRNA, thereby influencing the fidelity and efficiency of protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of N2,N2-dimethylguanosine. It includes a summary of quantitative data, an outline of experimental protocols for its synthesis and analysis, and visualizations of its biochemical pathway and experimental workflows.
Chemical Structure and Identification
N2,N2-dimethylguanosine is a purine (B94841) nucleoside analog where the two hydrogen atoms of the amino group at the N2 position of guanosine (B1672433) are replaced by methyl groups.
Systematic Name: 2-(dimethylamino)-9-((2R,3R,4S,5R)-5-(hydroxymethyl)-3,4-dihydroxyoxolan-2-yl)-1H-purin-6(9H)-one
Common Abbreviations: m2,2G, N2,N2-dimethylguanosine
The structure consists of a dimethylated guanine base attached to a ribose sugar moiety via a β-N9-glycosidic bond.
Physicochemical Properties
A summary of the key quantitative properties of N2,N2-dimethylguanosine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H17N5O5 | [1] |
| Molecular Weight | 311.29 g/mol | [1] |
| Monoisotopic Mass | 311.12296866 Da | [1] |
| Melting Point | 235 - 236 °C | [1] |
| XLogP3 | -1.3 | [1] |
| Solubility in Water | Slightly soluble | [2] |
| Solubility in DMSO | Slightly soluble | [2] |
| UV λmax | 260 nm | [2] |
Biological Significance and Signaling Pathway
N2,N2-dimethylguanosine is a crucial modification in the D-arm of many eukaryotic and archaeal tRNAs, typically at position 26. This modification is catalyzed by the tRNA methyltransferase Trm1. The presence of m2,2G at this position is critical for maintaining the correct three-dimensional structure of tRNA, which is essential for its stability and proper function during translation.
The methylation of G26 to m2,2G by Trm1 occurs in a two-step process, utilizing S-adenosylmethionine (SAM) as the methyl donor. The presence of the bulky dimethylamino group at the N2 position prevents the formation of alternative, non-functional tRNA conformations. This ensures the correct folding of the tRNA, which is necessary for its aminoacylation and subsequent participation in protein synthesis on the ribosome. Deficiencies in Trm1 and the resulting absence of the m2,2G modification have been linked to decreased proliferation rates and increased sensitivity to oxidative stress.[3]
Below is a diagram illustrating the enzymatic modification of guanosine in tRNA to N2,N2-dimethylguanosine.
Experimental Protocols
The following sections outline the general methodologies for the chemical synthesis and analytical characterization of N2,N2-dimethylguanosine based on available literature. These are not exhaustive step-by-step protocols but provide a framework for the experimental approaches.
Chemical Synthesis
A common strategy for the chemical synthesis of N2,N2-dimethylguanosine involves the modification of a protected guanosine precursor. A representative workflow is outlined below.[4]
Key Steps:
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Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of guanosine are protected, commonly by acetylation using acetic anhydride, to prevent side reactions.[4]
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Activation of the C2 Position: The C2 position of the guanine ring is activated for nucleophilic substitution. A common method is the conversion to a 2-fluoro derivative using a diazotization reaction in the presence of a fluoride (B91410) source.[4]
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Nucleophilic Substitution: The 2-fluoro intermediate is reacted with dimethylamine, which displaces the fluoride to form the N2,N2-dimethylguanine moiety.
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Deprotection: The protecting groups on the ribose are removed, typically under basic conditions.
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Purification: The final product is purified from the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
HPLC is a standard method for the purification and analysis of N2,N2-dimethylguanosine.
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Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase.
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Typical Conditions:
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).
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Detection: UV absorbance at 260 nm.
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Mass spectrometry is used to confirm the molecular weight and elucidate the structure of N2,N2-dimethylguanosine.
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Ionization Technique: Electrospray ionization (ESI) is commonly used.
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Analysis:
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Full Scan MS: To determine the mass-to-charge ratio (m/z) of the molecular ion. For N2,N2-dimethylguanosine, the expected [M+H]+ ion is at m/z 312.13.
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Tandem MS (MS/MS): To obtain fragmentation patterns for structural confirmation. The fragmentation of the ribose moiety and the purine base provides a characteristic fingerprint.
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NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in N2,N2-dimethylguanosine.
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¹H NMR: Provides information on the chemical environment of the hydrogen atoms. Characteristic signals include those for the ribose protons, the H8 proton of the purine ring, and the methyl protons of the dimethylamino group.
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¹³C NMR: Provides information on the carbon skeleton of the molecule.
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2D NMR Techniques (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
Conclusion
N2,N2-dimethylguanosine is a vital modified nucleoside that underscores the importance of post-transcriptional modifications in ensuring the proper functioning of the translational machinery. Its unique chemical structure imparts critical stability to tRNA molecules. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to further investigate the roles of this and other RNA modifications in health and disease, potentially opening new avenues for therapeutic intervention.
References
- 1. Crystal structure of tRNA N2,N2-guanosine dimethyltransferase Trm1 from Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db-thueringen.de [db-thueringen.de]
- 3. Enzymatic formation of N2,N2-dimethylguanosine in eukaryotic tRNA: importance of the tRNA architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N2-modified 7-methylguanosine 5’-monophosphates as nematode translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
